Racemate Versus Single Enantiomers: Stereochemical Composition and Procurement Implications
The target compound (CAS 1270418-82-0) is the racemic mixture containing both (R)- and (S)-enantiomers in a 1:1 ratio, as indicated by its PubChem record showing 0 defined atom stereocenters and 1 undefined stereocenter [1]. In contrast, the (R)-enantiomer (CAS 1213544-52-5) and (S)-enantiomer (CAS 1213120-75-2) are single-enantiomer products. All three share identical molecular formula (C₁₀H₉ClF₃N), MW (235.63 g/mol), LogP (3.5446), and TPSA (26.02 Ų), but differ in stereochemical composition . The racemate is typically available at lower cost and in larger catalog quantities, while the single enantiomers are essential for applications where enantioselectivity governs biological or catalytic outcomes [1].
| Evidence Dimension | Stereochemical composition and defined stereocenter count |
|---|---|
| Target Compound Data | CAS 1270418-82-0: 0 defined stereocenters, 1 undefined stereocenter (racemic mixture, 1:1 R:S) |
| Comparator Or Baseline | (R)-enantiomer CAS 1213544-52-5: 1 defined stereocenter (100% R); (S)-enantiomer CAS 1213120-75-2: 1 defined stereocenter (100% S) |
| Quantified Difference | Racemate = 0% enantiomeric excess vs. single enantiomers = >98% enantiomeric purity (vendor specification) |
| Conditions | Stereochemical assignment per PubChem (CID 129945829); enantiomeric purity per vendor certificates of analysis |
Why This Matters
For achiral downstream transformations, the lower-cost racemate is sufficient; for enantioselective synthesis, chiral chromatography, or biological assays where stereochemistry determines target engagement, only the specific single enantiomer is acceptable, making the racemate and single enantiomers non-interchangeable procurement decisions.
- [1] PubChem. Compound Summary: 1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine. CID 129945829. Defined Atom Stereocenter Count: 0; Undefined Atom Stereocenter Count: 1. National Center for Biotechnology Information. View Source
